N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline
Overview
Description
Synthesis Analysis
The synthesis of aniline derivatives, including those similar to N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline, typically involves the condensation of nitrofluorenones with substituted anilines in the presence of catalysts like zinc chloride. For instance, derivatives from 2,4,7-trinitrofluorenone have been synthesized, showing high compatibility with polycarbonates and good electron transport properties (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993). Furthermore, the synthesis of isomeric C-(2,2,2-trifluoroethyl)anilines and (3,3,3-trifluoropropyl)anilines has been reported, showcasing methodologies that might be applicable or adaptable to the synthesis of this compound (Trofymchuk et al., 2012; Trofymchuk et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds like this compound can be extensively studied using spectroscopic techniques. For example, Saravanan, Balachandran, & Viswanathan (2014) conducted a spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, providing insights into vibrational assignments and analyses of fundamental modes, which are critical for understanding the molecular structure of this compound (Saravanan, Balachandran, & Viswanathan, 2014).
Scientific Research Applications
Electron Transport Materials in Electrophotography
N-(Nitrofluorenylidene)anilines, synthesized from nitrofluorenones and substituted anilines like 2-isopropyl and 2-trifluoromethyl derivatives, show high compatibility with polycarbonate. These compounds exhibit promising properties as electron transport materials in positive charge electrophotography. The 2-isopropyl and 2-trifluoromethyl derivatives, in particular, demonstrate substantial stability in repetitive tests. Moreover, N-(2,4,7-Trinitro-fluorenylidene)-2-isopropylaniline was found to be negative in the Ames test, indicating no mutagenic activity (Matsui et al., 1993).
Synthesis of Isomeric C-(2,2,2-Trifluoroethyl)anilines
A study describes the synthesis of three isomers of C-(2,2,2-trifluoroethyl)aniline from readily available nitrophenylacetic acids. The process involves converting the carboxy groups to trifluoromethyl moieties using sulfur tetrafluoride, followed by catalytic reduction to the corresponding anilines. This method provides a facile approach to producing these aniline derivatives on a multigram scale (Trofymchuk et al., 2012).
Spectroscopic Investigations and Electronic Properties
Spectroscopic studies of 4-nitro-3-(trifluoromethyl)aniline (NTFA) using Fourier transform infrared (FT-IR) and FT-Raman spectra provided a comprehensive vibrational assignment and analysis of the fundamental modes of the compound. Extensive investigations into the vibrational, structural, thermodynamic, and electronic properties of NTFA were carried out using ab initio and DFT methods. The study also computed the total dipole moment and first-order hyperpolarizability of NTFA, providing insights into its molecular and electronic properties (Saravanan et al., 2014).
Catalytic Reduction to Anilines
Research on the catalytic reduction of nitro compounds to anilines, an essential step in synthesizing various chemicals like dyes, pigments, pharmaceuticals, and agrochemicals, has highlighted the significance of developing selective catalysts. Studies have shown that cobalt oxide-based nanomaterials and palladium catalysts are highly effective in this process, with applications in green chemistry and hydrogen energy (Jagadeesh et al., 2015; Jiang & Zhang, 2016).
Synthesis and Characterization of Aniline Derivatives
Several studies have focused on synthesizing and characterizing various aniline derivatives. For instance, the synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives and their spectroscopic analysis suggest intramolecular hydrogen bonding. Other research has explored the formation of aniline tetramers and their spectroscopic properties, providing valuable insights into their chemical behavior and potential applications (Al-Howsaway et al., 2007; Kulszewicz-Bajer et al., 2004).
properties
IUPAC Name |
2-nitro-N-propan-2-yl-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-6(2)14-8-4-3-7(10(11,12)13)5-9(8)15(16)17/h3-6,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUROZHKSHLAXMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379456 | |
Record name | N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175277-90-4 | |
Record name | N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175277-90-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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